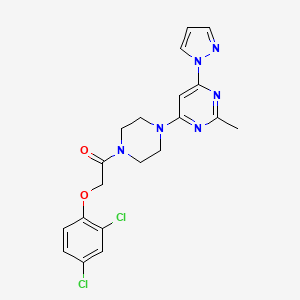

![molecular formula C18H21NO4S B2389165 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 377769-67-0](/img/structure/B2389165.png)

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, also known as BKM120, is a compound with the molecular formula C18H21NO4S and a molecular weight of 347.44 . It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO4S/c1-3-4-5-14-7-10-16 (11-8-14)19-24 (22,23)17-12-15 (18 (20)21)9-6-13 (17)2/h6-12,19H,3-5H2,1-2H3, (H,20,21) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

Anti-Inflammatory and Analgesic Properties

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid: has been investigated for its anti-inflammatory and analgesic effects. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes. By blocking COX, it reduces the production of inflammatory mediators, making it a candidate for pain management and inflammation control .

Sulindac Derivatives in Cancer Therapy

Sulindac, a close analog of our compound, has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Researchers have modified the structure of sulindac to create derivatives like 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid . These derivatives exhibit promising anticancer properties, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.

Boron Reagents in Suzuki–Miyaura Coupling

The boron-containing moiety in our compound makes it relevant to Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. The compound’s organoboron reactivity allows it to participate in transmetalation with palladium complexes, leading to the synthesis of diverse organic molecules. Its mild reaction conditions and functional group tolerance contribute to its widespread use in organic synthesis .

Alzheimer’s Disease Research

Given its structural similarity to sulindac, 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid has drawn interest in Alzheimer’s disease research. Some studies explore its potential as a neuroprotective agent, aiming to mitigate neuroinflammation and oxidative stress associated with Alzheimer’s pathology. However, further investigations are needed to establish its efficacy.

Photoluminescent Materials

Certain sulfonamide derivatives, including our compound, exhibit interesting photoluminescent properties. Researchers have explored their use as fluorescent probes, sensors, and materials for optoelectronic devices. The presence of the sulfonamide group contributes to their emission properties, making them valuable in materials science and luminescence-based applications .

Drug Delivery Systems

The hydroxybenzoic acid scaffold in our compound provides an opportunity for drug delivery applications. Researchers have functionalized similar structures to create prodrugs or conjugates that enhance drug solubility, stability, and targeted delivery. By exploiting the hydroxy group, scientists can design novel drug carriers for specific therapeutic agents.

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Read more BenchChem. (n.d.). 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid. Link Sigma-Aldrich. (n.d.). 3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid. Link

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

属性

IUPAC Name |

3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-4-5-14-7-10-16(11-8-14)19-24(22,23)17-12-15(18(20)21)9-6-13(17)2/h6-12,19H,3-5H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZLTRBQGTWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

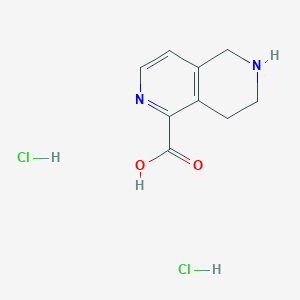

![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)

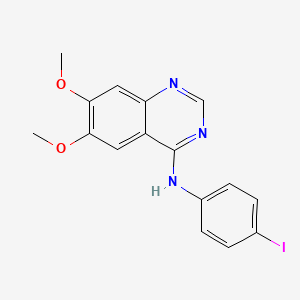

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2389089.png)

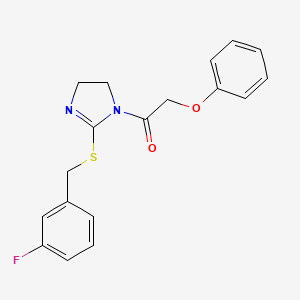

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389090.png)

![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)

![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)

![Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2389097.png)

![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2389101.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)